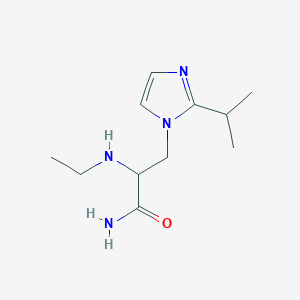
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that features both an ethylamino group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylamino group: This step often involves the reaction of an ethylamine derivative with a suitable intermediate.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The ethylamino and imidazole groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethylamine derivatives.
科学的研究の応用
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide is unique due to its combination of an ethylamino group and an imidazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-9(10(12)16)7-15-6-5-14-11(15)8(2)3/h5-6,8-9,13H,4,7H2,1-3H3,(H2,12,16) |
InChIキー |
VIDGAIDUZBURGV-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=CN=C1C(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


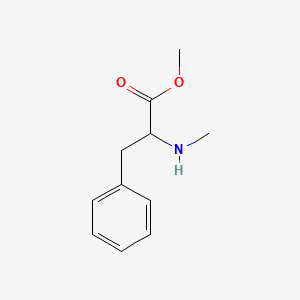
![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
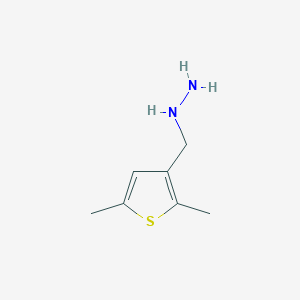
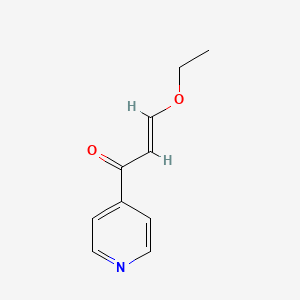
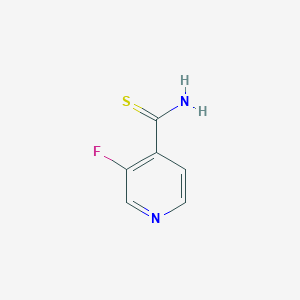
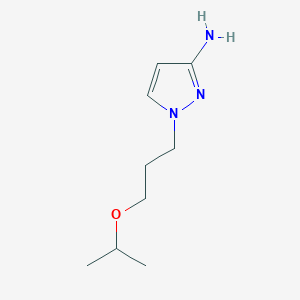
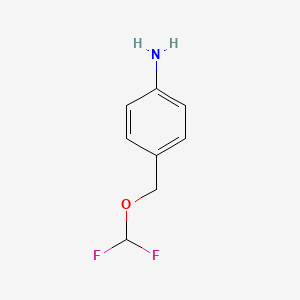
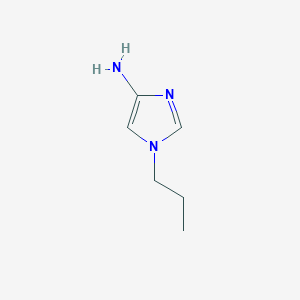
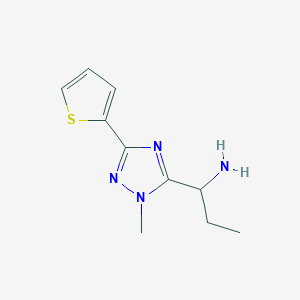
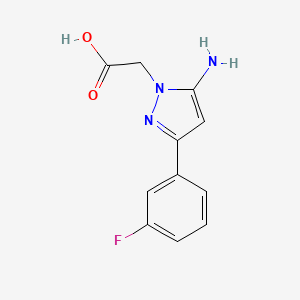
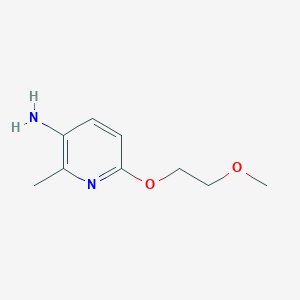
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
